2-Phenylpropylamine

Description

Historical Context of Research on 2-Phenylpropylamine and Related Arylalkylamines

Early Investigations and Identification within the Phenethylamine (B48288) Class

The study of this compound is rooted in the broader exploration of phenethylamines, a class of compounds known for their psychoactive and stimulant properties. Early research into arylalkylamines, dating back to the early 20th century, focused on synthesizing and characterizing compounds related to naturally occurring amines and exploring their physiological effects. wikipedia.orgresearchgate.netnih.govacs.org Phenylpropanolamine, a related compound, was first synthesized around 1910, and its effects on blood pressure were characterized around 1930. wikipedia.orgresearchgate.net These initial investigations laid the groundwork for the synthesis and study of a wide array of derivatives, including this compound, also known as β-methylphenethylamine. nih.govchemchart.com These studies were often driven by the desire to understand the structure-activity relationships within this class of compounds. wikipedia.org

Evolution of Research Focus and Understanding of its Biological Activity

The research focus on this compound and its relatives has evolved significantly over time. Initial studies were primarily concerned with their chemical synthesis and basic pharmacological properties, such as pressor and bronchodilator effects. wikipedia.org For instance, early comparisons showed that this compound had approximately one-third the pressor activity of amphetamine. wikipedia.org

Over the years, with advancements in molecular biology and pharmacology, the research has shifted towards understanding the specific molecular targets and mechanisms of action. A key discovery was the identification of this compound as an agonist of the human trace amine-associated receptor 1 (TAAR1). chemchart.comwikipedia.orglabchem.com.my This finding provided a more precise understanding of how it exerts its effects at the cellular level. The focus has also expanded to include its potential as a lead compound in the development of new therapeutic agents, particularly those targeting the central nervous system. cymitquimica.comscielo.br Furthermore, its structural similarity to controlled substances has led to its inclusion in forensic and anti-doping research. caymanchem.com

Scientific Significance and Research Trajectory

Positional Isomerism within Amphetamine and Phenethylamine Classes

A crucial aspect of this compound's scientific significance lies in its status as a positional isomer of amphetamine. chemchart.comwikipedia.orgchemicalbook.com Both compounds share the same chemical formula, C9H13N, but differ in the position of the methyl group on the propyl chain. nih.govwikipedia.org This subtle structural difference leads to variations in their pharmacological profiles.

The study of such isomers is fundamental in medicinal chemistry and pharmacology for elucidating structure-activity relationships (SAR). By comparing the biological activities of positional isomers like this compound and amphetamine, researchers can gain insights into the specific structural features required for interaction with biological targets. This understanding is critical for the rational design of new drugs with improved efficacy and reduced side effects. wikipedia.org

| Feature | This compound | Amphetamine |

| IUPAC Name | 2-phenylpropan-1-amine | 1-phenylpropan-2-amine |

| Position of Phenyl Group | Position 2 of the propane (B168953) chain | Position 1 of the propane chain |

| Position of Amino Group | Position 1 of the propane chain | Position 2 of the propane chain |

Relevance to Neuropharmacology and Medicinal Chemistry Research

This compound and its derivatives are valuable tools in neuropharmacological research. zcmu.edu.cnnih.gov Their ability to interact with monoamine systems, particularly as TAAR1 agonists, makes them useful for studying the roles of these systems in various physiological and pathological processes. chemchart.comwikipedia.orglabchem.com.my Research in this area explores the potential of such compounds to modulate neurotransmitter release and influence neuronal signaling. wikipedia.orgontosight.ai

In medicinal chemistry, this compound serves as a scaffold for the synthesis of new compounds with potential therapeutic applications. cymitquimica.comnih.gov Its applications may extend to the development of drugs targeting the central nervous system. cymitquimica.com The investigation of phenylpropylamine derivatives has been part of broader efforts to develop novel antibacterial agents and compounds with other biological activities. nih.govoup.com

Classification in Academic and Anti-Doping Research Contexts

In academic research, this compound is classified as a phenylalkylamine and a member of the benzenes. nih.govebi.ac.uk It is often studied within the context of stimulants and monoamine releasing agents. wikipedia.orgchemchart.com

From a regulatory and anti-doping perspective, this compound is classified as a doping agent by the World Anti-Doping Agency (WADA). nih.govebi.ac.uk It has been identified in nutritional supplements and is considered a novel doping substance. labchem.com.mycaymanchem.com This classification underscores the importance of analytical methods for its detection in forensic and anti-doping laboratories. caymanchem.com The monitoring of such substances is an ongoing effort to ensure fair play in sports. paralympic.org

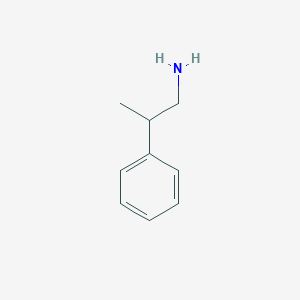

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORVIZLPOGIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870630 | |

| Record name | 2-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-22-9 | |

| Record name | (±)-2-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylphenylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL7O3V13L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylpropylamine

Established Synthetic Routes to 2-Phenylpropylamine

The synthesis of this compound can be achieved through various established chemical reactions. One common method involves the reduction of 1-phenyl-2-nitropropene. This reaction typically utilizes reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). unodc.org Another approach is the reductive amination of 1-phenyl-2-propanone (P-2-P), where the ketone is reacted with ammonia (B1221849) in the presence of a reducing agent. unodc.org The Leuckart reaction, which uses formic acid or a derivative as both the reducing agent and the source of the amino group, is also a well-known, albeit older, method for this transformation. unodc.org

A specific example of a modern synthetic procedure involves the hydrogenation of 2-phenylpropionitrile. In a documented process, 2-phenylpropionitrile is reacted with hydrogen gas in the presence of a 5% palladium on activated carbon catalyst in an ethanol (B145695) and water solvent system containing hydrochloric acid. The reaction is carried out under pressure (75 to 78 psi) and at an elevated temperature (50°C to 64°C) for several hours. Following the reaction, the catalyst is filtered off, and the resulting this compound hydrochloride is isolated by concentration and precipitation with an anti-solvent like methyl tert-butyl ether (MTBE). This method has been reported to yield the product in high purity. chemicalbook.com

Enantioselective Synthesis and Chiral Resolution Techniques for this compound

Due to the presence of a chiral center at the β-carbon, this compound exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine. The separation and synthesis of these individual enantiomers are crucial as they often exhibit different pharmacological activities.

Enantioselective Synthesis:

Enzymatic and catalytic methods are prominent in the enantioselective synthesis of this compound. One strategy employs a two-step enzymatic cascade involving a non-stereoselective ω-transaminase (ω-TA) and an enantioselective alcohol dehydrogenase (ADH). The ω-TA first converts the racemic amine into the corresponding ketone. Subsequently, the ADH reduces the ketone to the desired (S)-alcohol with high enantiomeric excess. Advances in microbial ω-transaminases through protein engineering have also been explored to improve the asymmetric synthesis of bulky chiral amines. mdpi.com

Chiral Resolution:

Chiral resolution is a common technique to separate the enantiomers of racemic this compound. This involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization due to their different physical properties. For instance, spiroborate anions derived from aryltartramides have been shown to be effective resolving agents for racemic amines, including 1-phenylpropylamine. hkust.edu.hkresearchgate.net The formation of diastereomeric salts with chiral acids like S-(+)-mandelic acid has also been successfully employed to resolve related compounds such as N-methyl-3-hydroxy-3-phenylpropylamine, a precursor in the synthesis of other chiral molecules. google.com Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique used to separate and determine the enantiomeric excess of chiral amines like this compound. researchgate.net

Retrosynthetic Analysis in the Design of this compound Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules like this compound. By mentally deconstructing the target molecule into simpler, commercially available starting materials, multiple synthetic pathways can be envisioned.

For this compound, a primary disconnection can be made at the C-N bond, suggesting a precursor like a 2-phenylpropyl halide or sulfonate which can be subjected to amination. Another key disconnection is at the Cα-Cβ bond, leading back to a benzyl (B1604629) derivative and a two-carbon synthon.

A common retrosynthetic approach for amphetamine and its analogues, including this compound, starts from 1-phenyl-2-propanone (P-2-P). unodc.org This ketone can be synthesized from various precursors, including phenylacetic acid or benzaldehyde (B42025). The final step in this pathway is the reductive amination of P-2-P with ammonia.

Another retrosynthetic strategy involves starting with benzaldehyde and nitroethane. unodc.org A Henry reaction between these two starting materials yields 1-phenyl-2-nitropropene. Subsequent reduction of both the nitro group and the double bond affords this compound. This route is advantageous as it avoids the controlled substance precursor P-2-P in some jurisdictions.

Derivatization and Analog Development

The structural framework of this compound serves as a scaffold for the development of a wide range of derivatives and analogs. These modifications are often pursued to explore structure-activity relationships (SAR) and to develop compounds with specific pharmacological profiles.

Synthesis of N-Substituted this compound Derivatives

The primary amine group of this compound is a key site for derivatization. N-substitution can be readily achieved through various standard organic reactions. For example, reductive amination with aldehydes or ketones can introduce a variety of alkyl or arylalkyl groups. Acylation with acid chlorides or anhydrides yields the corresponding amides.

A study on the synthesis of N-substituted aryl amidines utilized the activation of primary amines with a strong base like n-butyllithium to form highly nucleophilic lithium amine salts. These salts then react with nitriles to form the amidine products. core.ac.uk Another example involves the synthesis of N-phenethyl substituted 6,7-benzomorphans, where the N-phenethyl moiety was modified to a phenylpropyl group. mdpi.com

| Derivative | Synthetic Method | Precursors |

| N-Alkyl-2-phenylpropylamine | Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent |

| N-Acyl-2-phenylpropylamine | Acylation | This compound, Acid Chloride/Anhydride (B1165640) |

| N-Aryl-2-phenylpropylamine | Buchwald-Hartwig Amination | This compound, Aryl Halide, Palladium Catalyst |

Preparation of Ring-Substituted this compound Analogues

Modification of the phenyl ring of this compound allows for the exploration of how electronic and steric factors influence pharmacological activity. The synthesis of these analogues often involves starting with a pre-substituted benzene (B151609) derivative. For example, the synthesis of ring-substituted amphetamine analogues often begins with a substituted benzaldehyde, which is then carried through a synthetic sequence similar to that for the parent compound. unodc.org

For instance, the synthesis of 2,5-dimethoxy-substituted analogues involved the acylation of a heterocyclic nucleus with N-trifluoroacetyl-protected D- or L-alanyl chloride, followed by ketone reduction and deprotection. acs.orgnih.govmdma.ch This highlights how a substituted aromatic core can be elaborated to produce the desired arylalkylamine.

| Analogue | Starting Material | Key Reaction |

| 4-Bromo-2,5-dimethoxy-β-methylphenethylamine (DOB) | Substituted Benzaldehyde | Henry Reaction, Reduction |

| 2,5-Dimethoxy-4-trifluoromethyl-β-methylphenethylamine (DOTFM) | Substituted Benzofuran | Friedel-Crafts Acylation, Reduction |

Development of Related Arylalkylamine Structures for Comparative Pharmacological Investigations

To understand the specific contributions of different structural features of this compound to its biological activity, a variety of related arylalkylamine structures have been synthesized for comparative studies. These studies often involve systematic modifications to the alkyl chain length, the nature of the aromatic ring, and the substitution pattern.

For example, 3-phenylpropylamine (B116678), an isomer of this compound with a linear propyl chain, has been synthesized and studied to evaluate the effect of the β-methyl group. wikipedia.org The synthesis of a series of super-potent, conformationally restricted 5-HT2A/2C receptor agonists involved the creation of tricyclic arylalkylamines to reduce conformational flexibility. acs.orgnih.govmdma.ch Furthermore, the development of biaryl and N-arylalkylamine analogues of the antimalarial drug plasmodione has been undertaken to explore new therapeutic agents. mdpi.com Biological synthesis methods have also been employed to create a library of arylalkylamines for screening purposes. researchgate.net

Exploration of Reaction Pathways and Mechanisms in this compound Synthesis

The synthesis of this compound can be accomplished through several distinct chemical and biochemical routes. The reaction mechanisms underpinning these syntheses are crucial for understanding product formation, stereoselectivity, and impurity profiles. Key methodologies include classical chemical reactions like reductive amination and the Leuckart-Wallach reaction, as well as modern biocatalytic approaches.

Reductive Amination

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, the process commences with 1-phenyl-2-propanone (P2P, also known as phenylacetone). erowid.org

The reaction mechanism proceeds through two principal stages:

Imine Formation : The process begins with the nucleophilic addition of an amine, such as ammonia, to the carbonyl carbon of phenylacetone (B166967). This forms an unstable hemiaminal (or carbinolamine) intermediate. wikipedia.orgerowid.org Subsequently, the hemiaminal undergoes dehydration through the loss of a water molecule to form an imine. wikipedia.org This step is reversible, and the equilibrium can be shifted towards imine formation by removing water. wikipedia.org

Reduction : The C=N double bond of the imine intermediate is then reduced to a C-N single bond, yielding the final amine product. wikipedia.org This reduction can be achieved through various methods:

Catalytic Hydrogenation : This direct reductive amination method involves reacting the ketone and amine in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, under a hydrogen atmosphere. wikipedia.orgunodc.org Yields of up to 85% have been reported using Raney Nickel at room temperature and atmospheric pressure. erowid.org To favor the formation of the primary amine, a significant excess of ammonia (at least five equivalents) is typically used to minimize side reactions. erowid.org

Hydride Reducing Agents : In an indirect approach, the imine can be reduced in-situ using a suitable hydride reagent. wikipedia.org Common agents include sodium borohydride (B1222165) and sodium cyanoborohydride. wikipedia.org

A significant side reaction in this process is the formation of secondary amines. erowid.org This can occur when the primary amine product reacts with the imine intermediate or condenses with the starting ketone, leading to a new imine that is subsequently reduced. erowid.org Using a large excess of the aminating agent (ammonia) helps to suppress this side reaction. erowid.org

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a well-established method for the reductive amination of carbonyl compounds using formic acid derivatives. unodc.orgiaea.org It is a popular, non-metal reduction route for producing this compound from phenyl-2-propanone. iaea.orgwikipedia.org The reaction is typically considered a two-step process:

Hydrolysis : The N-formyl intermediate is then hydrolyzed, typically using a strong acid like hydrochloric acid or sulfuric acid, to yield this compound. unodc.orgwikipedia.org The final step involves basification and purification, often by distillation or extraction, to isolate the amine. unodc.orgwikipedia.org

The Leuckart reaction is known to produce specific impurities, such as 4-methyl-5-phenylpyrimidine (B1615610) and, when excess formic acid is used, N,N-di(β-phenylisopropyl)amine (DPIA). unodc.org

Biocatalytic Synthesis

Modern synthetic approaches increasingly utilize enzymes to achieve high stereoselectivity under mild conditions, which is particularly important for producing chiral amines.

Transaminase-Catalyzed Synthesis : Transaminases (TAs), specifically ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a carbonyl acceptor. ucl.ac.ukgoogle.com The mechanism is dependent on the cofactor pyridoxal-5'-phosphate (PLP). google.com

The amino donor first reacts with the PLP-bound enzyme to form pyridoxamine-5'-phosphate (PMP) and releases the keto-acid byproduct (e.g., pyruvate). ucl.ac.uk

The PMP-enzyme complex then binds the carbonyl substrate (phenylacetone). The amino group is transferred from PMP to the ketone, forming the amine product (this compound) and regenerating the PLP-enzyme complex. ucl.ac.ukgoogle.com

This method has been successfully used in dynamic kinetic resolution (DKR) processes. For instance, α-chiral 2-phenylpropanal (B145474) derivatives can be aminated by ω-transaminases to yield enantioenriched β-chiral this compound derivatives. google.com In one study, the deracemization of (R,S)-2-phenylpropylamine to (S)-2-phenylpropanol was achieved using a non-stereoselective ω-TA coupled with an enantioselective alcohol dehydrogenase (ADH). nih.govresearchgate.net

Amine Dehydrogenase-Catalyzed Synthesis : Amine dehydrogenases (AmDHs) are another class of enzymes capable of asymmetric reductive amination. capes.gov.br Through directed evolution, enzymes like phenylalanine dehydrogenase from Rhodococcus have been engineered to efficiently catalyze the reductive amination of ketones. capes.gov.br A triple mutant (TM_pheDH) was shown to convert phenylacetone into (R)-amphetamine with greater than 98% enantiomeric excess (ee). capes.gov.brfigshare.com These biocatalytic systems often use an ammonium (B1175870) salt (e.g., ammonium formate) as both the nitrogen source and the source of reducing equivalents via a coupled formate (B1220265) dehydrogenase (FDH), producing only inorganic carbonate as a by-product. researchgate.net

Data Tables

Table 1: Comparison of Synthetic Pathways for this compound

| Pathway | Starting Material | Key Reagents/Catalysts | Key Intermediate | Primary Mechanism |

|---|---|---|---|---|

| Reductive Amination | 1-Phenyl-2-propanone (P2P) | NH₃, H₂, Raney Ni/Pt/Pd or NaBH₄/NaBH₃CN | Imine | Nucleophilic addition, dehydration, reduction wikipedia.orgerowid.org |

| Leuckart-Wallach Reaction | 1-Phenyl-2-propanone (P2P) | Formamide or Ammonium formate, HCOOH, HCl/H₂SO₄ | N-formylamphetamine | Condensation to formamide, followed by hydrolysis unodc.orgwikipedia.org |

| Biocatalysis (Transaminase) | 1-Phenyl-2-propanone (P2P) | ω-Transaminase, PLP, Amino donor (e.g., Alanine) | Schiff Base (Imine) | PLP-dependent amino group transfer ucl.ac.ukgoogle.com |

| Biocatalysis (Amine Dehydrogenase) | 1-Phenyl-2-propanone (P2P) | Engineered Amine Dehydrogenase, NH₄⁺, Formate Dehydrogenase | - (Direct amination) | Enzyme-catalyzed direct reductive amination capes.gov.brresearchgate.net |

Table 2: Research Findings on Specific this compound Syntheses

| Method | Catalyst/Enzyme | Conditions | Result | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Raney Nickel | 17% NH₃ in ethanol, H₂ (≥1 atm), ≥20°C | 85% yield of this compound | erowid.org |

| Leuckart-Wallach Reaction | - (DFT Study) | 1-butanol/benzene solvent, 403.15 K | Thermodynamically spontaneous, second-order kinetics | iaea.org |

| Biocatalytic Reductive Amination | Engineered Phenylalanine Dehydrogenase (TM_pheDH) | - | >98% ee for (R)-amphetamine from phenylacetone | capes.gov.br |

| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) with Formate Dehydrogenase (FDH) | Ammonium formate buffer (1.0 M, pH 8.5) | High conversion (≥98%) and stereoselectivity (>99% R) | researchgate.net |

Pharmacological Characterization of 2 Phenylpropylamine

Molecular Mechanisms of Action

2-Phenylpropylamine, a structural isomer of amphetamine, exerts its pharmacological effects through a multi-faceted interaction with key neurochemical systems. guidetopharmacology.org Its mechanisms of action primarily involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1), modulation of neurotransmitter release, and interaction with adrenergic receptors and monoamine oxidase enzymes.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and its Implications

This compound functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). guidetopharmacology.org TAAR1 is a G protein-coupled receptor that plays a crucial role in modulating the activity of monoaminergic systems. Activation of TAAR1 by agonists like this compound can influence the firing rate of neurons in brain regions such as the ventral tegmental area and regulate dopamine (B1211576) and glutamate (B1630785) activity. nih.gov This interaction is significant as TAAR1 agonism represents a novel mechanism for managing neuropsychiatric conditions, distinct from the direct dopamine D2 receptor blockade of traditional antipsychotics. nih.govyoutube.com The agonistic activity of this compound at TAAR1 can lead to a reduction in presynaptic dopamine release in specific brain regions associated with psychosis, while potentially avoiding motor side effects. youtube.com

Neurotransmitter Release Modulation: Dopamine, Norepinephrine (B1679862), and Serotonin (B10506) Systems

This compound acts as a monoamine releasing agent, influencing the levels of dopamine, norepinephrine, and serotonin in the synapse. wikipedia.org It functions as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from presynaptic nerve terminals. researchgate.net Research on rat brain synaptosomes has shown that this compound is a substrate-type releasing agent at both DAT and NET. researchgate.net

The compound displays a notable preference for inducing the release of norepinephrine over dopamine. wikipedia.org Specifically, it is at least 10-fold less potent than amphetamine as a releasing agent at both DAT and NET, and its releasing actions are more potent at NET than at DAT. researchgate.net The increased levels of dopamine and norepinephrine in the synapse can contribute to heightened alertness and energy, while changes in serotonin levels can affect mood. The mechanism of monoamine release by agents like this compound involves reversing the direction of monoamine transporters, causing them to move neurotransmitters from the cytoplasm into the synapse. wikipedia.org

Interaction with Adrenergic Receptors (Alpha and Beta Subtypes)

The pharmacological profile of this compound includes interactions with adrenergic receptors, which are broadly classified into alpha (α) and beta (β) subtypes. wikipedia.orgnih.gov While detailed studies on this compound's direct binding affinities and functional activities at specific adrenergic receptor subtypes are not extensively documented in the provided results, its action as a norepinephrine releasing agent indirectly stimulates these receptors. wikipedia.org The release of norepinephrine into the synaptic cleft leads to the activation of both α- and β-adrenergic receptors on postsynaptic neurons. nih.gov

Stimulation of α-adrenergic receptors can lead to vasoconstriction, while β-receptor stimulation can affect heart rate and other physiological processes. drugbank.com Phenylpropanolamine, a structurally similar compound, acts on both α- and, to a lesser extent, β-adrenergic receptors. drugbank.com It is plausible that this compound exhibits a similar, though not identical, profile of interaction.

Inhibition Kinetics and Selectivity for Monoamine Oxidase Enzymes (MAO-A and MAO-B)

This compound and its enantiomers have been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. encyclopedia.pubmdpi.com The inhibition of these enzymes can lead to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain. nih.gov

| Enzyme | Ki (μM) | Reference |

|---|---|---|

| MAO-A | 584 | medchemexpress.com |

| MAO-B | 156 | medchemexpress.com |

Comparative Pharmacology with Structurally Related Compounds

Comparative Analysis with Amphetamine and its Positional Isomers

This compound is a positional isomer of amphetamine (1-phenylpropan-2-amine). guidetopharmacology.orgresearchgate.net This structural difference, the position of the amine group on the propyl chain, leads to notable differences in their pharmacological profiles.

While both compounds are monoamine releasing agents, this compound is significantly less potent than amphetamine. researchgate.netwikipedia.org Specifically, it is at least ten times less potent at inducing dopamine and norepinephrine release. researchgate.net Furthermore, this compound exhibits a roughly seven-fold preference for promoting norepinephrine release over dopamine release, a selectivity that is different from that of amphetamine. wikipedia.org

In terms of their action on monoamine transporters, both this compound and amphetamine are substrates for DAT and NET. researchgate.net However, the efficacy of this compound as a releaser is lower than that of amphetamine. For example, the EC50 value for this compound at DAT is 627 nM, whereas amphetamine is a more potent substrate. researchgate.net

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Reference |

|---|---|---|---|

| This compound | 627 | 125 | researchgate.net |

| Amphetamine | Potent Substrate | Potent Substrate | researchgate.net |

Distinctive Pharmacological Profiles Compared to Phenethylamine (B48288) and Phenylpropanolamine

The pharmacological actions of this compound (also known as β-methylphenethylamine or BMPEA) are distinct from its structural relatives, phenethylamine and phenylpropanolamine, primarily due to subtle variations in their chemical structures which significantly alter their interactions with biological targets.

This compound, a structural isomer of amphetamine, acts as a substrate-type releasing agent at both dopamine transporters (DATs) and norepinephrine transporters (NETs). nih.gov However, it is considerably less potent than amphetamine in this regard. nih.gov Notably, its releasing actions are more pronounced at NETs than at DATs. nih.gov This preference for norepinephrine release over dopamine release is a key feature of its pharmacological profile. wikipedia.org In contrast, phenethylamine also induces the release of norepinephrine and dopamine. wikipedia.org

Phenylpropanolamine (PPA) primarily functions as a selective norepinephrine-releasing agent, with a much weaker effect on dopamine release. wikipedia.org Historically, it was believed that PPA acted directly on adrenergic receptors, but it is now understood to be an indirectly acting sympathomimetic that induces norepinephrine release. wikipedia.org Phenylpropanolamine's potency as a sympathomimetic is relatively low, being approximately 100 to 200 times less potent than epinephrine (B1671497) or norepinephrine. wikipedia.org

The structural difference of an extended propylamine (B44156) chain in 3-phenylpropylamine (B116678) (a positional isomer of this compound) compared to the ethylamine (B1201723) chain of phenethylamine results in a dramatic decrease in potency as a norepinephrine-dopamine releasing agent. wikipedia.org

Effects of Stereochemistry on Pharmacological Activity and Potency

The presence of a chiral center at the β-carbon of this compound means it exists as two stereoisomers, (R)- and (S)-enantiomers. This stereochemistry plays a crucial role in its biological activity, particularly concerning its interaction with enzymes and receptors.

A significant difference in pharmacological activity between the enantiomers is observed in their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. The (R)-enantiomer of this compound demonstrates a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer. This stereoselectivity is attributed to the steric complementarity of the (R)-enantiomer with the substrate-binding pocket of the MAO-B enzyme.

Similarly, the stereochemistry of related compounds like phenylpropanolamine is critical for their biological effects, as different stereoisomers can possess distinct pharmacological profiles. ontosight.ai For instance, the α-methyl group in phenylisopropylamines is a key determinant of their efficacy at serotonin 5-HT(2A) and 5-HT(2C) receptors. nih.gov The analysis of enantiomeric excess (ee) is therefore of significant importance in the pharmaceutical industry to ensure the desired pharmacological action. researchgate.net

Neurochemical Impact and Central Nervous System Effects in Research Models

Modulation of Brain Neurotransmitter Systems

In research models, this compound demonstrates a clear impact on central nervous system (CNS) neurotransmitter systems. nih.gov Its primary mechanism involves acting as an agonist at the Trace Amine Associated Receptor 1 (TAAR1), a receptor that modulates neurotransmitter systems. Activation of TAAR1 by this compound leads to the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin.

The compound also interacts with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET), facilitating its uptake into presynaptic terminals where it can exert its effects on neurotransmitter release. Research in rat brain synaptosomes has shown that this compound and its N-methylated analog, MPPA, are substrates at both DATs and NETs, although they are significantly less potent than amphetamine. nih.gov Their action is more potent at NETs compared to DATs. nih.gov

Investigation of Cardiovascular Effects such as Blood Pressure and Heart Rate Responses in Research Models

Studies in research models have investigated the cardiovascular effects of this compound, revealing significant impacts on blood pressure. In conscious rats equipped with biotelemetry transmitters, this compound produced dose-related increases in blood pressure that were comparable to the effects of amphetamine. nih.govresearchgate.net However, unlike amphetamine, this compound and its analogs (MPPA and DMPPA) did not cause substantial changes in heart rate or locomotor activity. nih.govresearchgate.net

The hypertensive effect of this compound was found to be reversible by the α-adrenergic antagonist prazosin, indicating that it is mediated by α-adrenergic stimulation. nih.govresearchgate.net This sympathomimetic action, leading to vasoconstriction, is the likely cause of the observed increase in blood pressure.

In comparison, phenylpropanolamine has also been shown to cause a small but significant increase in systolic blood pressure. nih.gov A meta-analysis of clinical trials found that phenylpropanolamine increased systolic blood pressure by an average of 5.5 mmHg and diastolic blood pressure by 4.1 mmHg, with no significant effect on heart rate. nih.gov The pressor effects of phenylpropanolamine were more pronounced with immediate-release formulations, higher doses, and shorter duration of use. nih.gov However, one study in hypertensive patients did not show a pressor response to a 25-mg dose of phenylpropanolamine compared to placebo. sci-hub.se

Metabolic Fate and Pharmacokinetics in Research Models

Biotransformation Pathways of 2-Phenylpropylamine

Biotransformation, or metabolism, of this compound involves a series of enzymatic modifications that primarily aim to render the compound more water-soluble to facilitate its excretion. These reactions are broadly categorized into Phase I and Phase II metabolic pathways. researchgate.netslideshare.net Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules. researchgate.netslideshare.net

Monoamine oxidases (MAO) are a family of enzymes that play a significant role in the metabolism of monoamine neurotransmitters and xenobiotics like this compound. wikipedia.org These enzymes catalyze the oxidative deamination of monoamines. Specifically, the metabolism of phenethylamines, the class of compounds to which this compound belongs, is primarily handled by MAO enzymes. The methyl group at the alpha-carbon position in this compound, however, can influence its metabolism by MAO. wikipedia.org

Research has shown that this compound and its enantiomers act as inhibitors of both MAO-A and MAO-B. medchemexpress.com The (S)-enantiomer of this compound is an inhibitor of both MAO-A and MAO-B, with reported Ki values of 584 µM and 156 µM, respectively. medchemexpress.com The (R)-enantiomer exhibits a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer, which is attributed to better steric complementarity with the enzyme's substrate-binding pocket.

The biotransformation of this compound leads to the formation of several metabolites. A primary metabolic pathway involves oxidative deamination, catalyzed by monoamine oxidase, which converts this compound to phenylacetaldehyde. This intermediate can then be further oxidized to form phenylacetic acid, which is a major urinary metabolite. wikipedia.org

In some species, other metabolites have been identified. For instance, in rats, a significant metabolite is 4-hydroxynorephedrine. scribd.com Additionally, small quantities of 4-hydroxyhippuric acid and 1,2-dihydroxy-1-phenylpropane have been detected. scribd.com In contrast, rabbits excrete a larger proportion of deamination products, including 1,2-dihydroxy-1-phenylpropane, 1-hydroxy-2-oxo-1-phenylpropane, and benzoic acid. scribd.com

Below is a table summarizing the identified metabolites of this compound in different research models.

| Metabolite | Species Detected In | Metabolic Pathway |

| Phenylacetaldehyde | General | Oxidative Deamination |

| Phenylacetic Acid | General (major urinary metabolite) | Oxidation of Phenylacetaldehyde |

| 4-Hydroxynorephedrine | Rat | Aromatic Hydroxylation |

| 4-Hydroxyhippuric Acid | Rat (minor) | - |

| 1,2-Dihydroxy-1-phenylpropane | Rat (minor), Rabbit | Deamination |

| 1-Hydroxy-2-oxo-1-phenylpropane | Rabbit | Deamination |

| Benzoic Acid | Rabbit | Deamination |

Comparative Metabolic Studies of this compound Across Species

Significant variations in the metabolism of this compound have been observed across different species. These differences are crucial for extrapolating data from animal models to humans. researchgate.netnih.gov

In humans, a large portion of an administered dose of phenylpropanolamine (a closely related compound) is excreted unchanged in the urine. wikipedia.orgnih.gov This suggests that metabolism is not the primary route of elimination in humans.

In contrast, animal models show more extensive metabolism. As mentioned previously, rats metabolize a significant portion of the compound to 4-hydroxynorephedrine, while rabbits produce a variety of deamination products. scribd.com Studies comparing the metabolism of amphetamine-like drugs in primates (rhesus monkey and tamarin) and non-primate species have shown that the primate models more closely resemble human metabolism. researchgate.net This highlights the importance of selecting appropriate animal models for pharmacokinetic studies.

The table below provides a comparative overview of this compound metabolism in different species.

| Species | Primary Route of Elimination | Major Metabolites |

| Human | Renal (unchanged drug) | Minimal metabolism |

| Rat | Metabolism | 4-Hydroxynorephedrine |

| Rabbit | Metabolism | Deamination products (e.g., 1,2-dihydroxy-1-phenylpropane) |

| Rhesus Monkey | Similar to human | - |

| Tamarin | Similar to human | - |

Elimination Kinetics and Excretion Profiles in Experimental Systems

The elimination kinetics of this compound and related compounds have been studied in various experimental settings. In humans, phenylpropanolamine has an elimination half-life of approximately 4 hours. wikipedia.orgnih.gov The elimination is predominantly renal, with about 90% of a dose being excreted unchanged in the urine within 24 hours. wikipedia.org The rate of urinary excretion is dependent on urinary pH. nih.gov

In healthy volunteers who received a sustained-release formulation of phenylpropanolamine, the terminal plasma half-life was found to be 5.6 +/- 1.0 hours. popline.org The total body clearance was 0.57 +/- 0.14 L/kg/h, and the fraction excreted unchanged in the urine was 86 +/- 13%. popline.org

Kinetic studies in children have indicated a shorter elimination half-life for phenylpropanolamine (around 2.6 hours) compared to adults. researchgate.net

The following table summarizes the key pharmacokinetic parameters of phenylpropanolamine in humans.

| Parameter | Value | Reference |

| Elimination Half-life (immediate-release) | ~4 hours | wikipedia.orgnih.gov |

| Elimination Half-life (sustained-release) | 5.6 ± 1.0 hours | popline.org |

| Percentage Excreted Unchanged in Urine | ~90% within 24 hours | wikipedia.org |

| Total Body Clearance | 0.57 ± 0.14 L/kg/h | popline.org |

| Apparent Volume of Distribution | 4.4 ± 1.2 L/kg | popline.org |

Influence of Stereochemistry on Metabolic Pathways and Rates

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the pharmacokinetics and pharmacodynamics of a drug. washington.edumedworksmedia.com this compound has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. ebi.ac.uk

The individual enantiomers often exhibit different interactions with chiral biological macromolecules like enzymes and receptors. medworksmedia.com This can lead to stereoselective differences in metabolism, distribution, and excretion. washington.edu

As previously noted, the enantiomers of this compound show different inhibitory potencies against MAO-A and MAO-B. medchemexpress.com The (R)-enantiomer is a more potent inhibitor of MAO-B than the (S)-enantiomer, which can affect its metabolic rate and pathway.

Furthermore, studies on related compounds like norephedrine (B3415761) have demonstrated stereochemical requirements for binding to and being metabolized by enzymes such as phenylethanolamine N-methyltransferase (PNMT). nih.gov For instance, isomers with a (2S) configuration showed higher affinity for PNMT. nih.gov These findings suggest that the stereochemistry of this compound likely plays a crucial role in its metabolic fate, influencing which enzymes it interacts with and the rate at which it is metabolized.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 2 Phenylpropylamine Derivatives

Impact of Structural Modifications on Receptor Binding and Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of 2-phenylpropylamine derivatives influence their pharmacological effects. These studies have revealed key determinants of their interaction with biological targets like monoamine transporters and trace amine-associated receptors (TAARs).

The aromatic phenyl ring of this compound is a critical component for its biological activity, and substitutions on this ring can significantly modulate its potency and receptor selectivity.

Hydroxyl Groups : The presence of hydroxyl groups, particularly at the 3- and 4-positions of the phenyl ring, is a major determinant of activity at α- and β-adrenergic receptors. ahajournals.org Compounds lacking these polar hydroxyl groups are less potent as peripheral sympathomimetics but exhibit increased central nervous system (CNS) activity due to their ability to cross the blood-brain barrier more readily. ahajournals.org

Electron-Withdrawing vs. Electron-Donating Groups : The electronic properties of substituents play a vital role. In a series of 2-substituted benzyl-/phenylethylamino-4-amino-5-aroylthiazoles, the substitution pattern on the phenyl ring of the phenylethylamino moiety was found to be important for antiproliferative activity. mdpi.com For some quinoxaline (B1680401) derivatives, the presence of an electron-withdrawing group on the aromatic ring of the C-2 amine substituent, regardless of position (ortho or para), led to mild or weak antibacterial activity. nih.gov Conversely, for certain CCR5 receptor antagonists, electron-donating substituents on the phenyl ring were found to be important for binding affinity. acs.org

Steric Effects : Steric hindrance from substituents on the aryl ring can significantly impact activity. mdpi.com For instance, in studies of 1-phenyl-2-aminopropane derivatives at sigma receptors, the pattern of aromatic substitution dramatically influenced binding affinity and selectivity. Ortho-substitution on the phenyl ring of a benzylamine (B48309) moiety has been shown to consistently affect activity in certain compound series. acs.org

Table 1: Effect of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substitution | Effect on Activity | Reference |

| Phenylethylamines | Absence of 3- and 4-hydroxyl groups | Reduced peripheral potency, increased CNS activity | ahajournals.org |

| Quinoxaline Derivatives | Electron-withdrawing groups (e.g., -F, -Br) | Mild to weak antibacterial activity | nih.gov |

| CCR5 Antagonists | Electron-donating groups | Increased binding affinity | acs.org |

| 1-Phenyl-2-aminopropane Derivatives | Aromatic substitution patterns | Influenced sigma receptor binding affinity and selectivity |

Modifications to the propylamine (B44156) side chain of this compound are critical for defining its interaction with various receptors and enzymes.

Chain Length : The length of the alkylamine side chain is a key factor. Optimal sympathomimetic activity is generally observed when two carbon atoms separate the phenyl ring from the amino group, as seen in phenethylamine (B48288). ahajournals.org Lengthening the chain to a propylamine, as in 3-phenylpropylamine (B116678), results in a dramatic decrease in potency as a norepinephrine-dopamine releasing agent compared to phenethylamine. wikipedia.org Shortening the chain to a methylamine (B109427) (benzylamine) is reported to render the compound inactive as a norepinephrine (B1679862) releasing agent. wikipedia.org

α-Methylation : The presence of a methyl group on the α-carbon (the carbon adjacent to the amino group) blocks oxidation by monoamine oxidase (MAO). ahajournals.orgwikipedia.org This substitution is a hallmark of amphetamine and its derivatives, contributing to their increased bioavailability and duration of action.

β-Hydroxylation : The addition of a hydroxyl group at the β-carbon (the carbon bearing the phenyl group) generally decreases CNS activity but can increase selectivity for adrenergic receptors. wikipedia.org This modification is present in compounds like phenylpropanolamine. wikipedia.org

N-Alkylation : Substitution on the terminal amino group influences receptor selectivity. In general, N-alkylation tends to increase β-receptor activity. ahajournals.org For instance, N-methylation of primary amines often increases their potency. ahajournals.org Conversely, less substitution on the amino group favors α-receptor selectivity. ahajournals.org However, CoMFA 3D-QSAR studies on β-phenethylamine analogs as hTAAR1 activators indicated that increased bulk at the nitrogen atom leads to lower potency. chemsrc.com

Table 2: Impact of Propylamine Side Chain Modifications

| Modification | Effect | Example Compound(s) | Reference |

| Chain Lengthening (to propylamine) | Decreased potency as a releasing agent | 3-Phenylpropylamine | wikipedia.org |

| α-Methylation | Blocks MAO oxidation, increases duration | Amphetamine | ahajournals.orgwikipedia.org |

| β-Hydroxylation | Decreased CNS activity, increased adrenergic selectivity | Phenylpropanolamine | wikipedia.org |

| N-Methylation | Increased potency | Ephedrine | ahajournals.org |

This compound possesses a chiral center at the β-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. The spatial arrangement of these enantiomers is a critical factor in their biological activity, as they often interact differently with chiral biological targets like receptors and enzymes.

For related structures, this stereoselectivity is well-documented. For instance, in the case of MAO-B inhibition, the (R)-enantiomer of a related compound showed 10-fold higher activity than the (S)-enantiomer, a difference attributed to better steric complementarity with the enzyme's binding pocket. The specific stereochemistry of phenylpropanolamine isomers is also crucial for their biological effects. ontosight.ai In a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives studied as CCR5 antagonists, the presence of a chiral center was found to make the molecule less active. acs.org This highlights that the three-dimensional structure of the molecule must be precisely configured to achieve optimal interaction with its biological target.

Computational and Predictive Approaches in SAR/QSAR for this compound

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding the SAR of this compound derivatives and for predicting the activity of novel analogues.

Several QSAR studies have been conducted on classes of compounds that include the phenylpropylamine scaffold. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA) have been applied to series of CCR5 receptor antagonists, including 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives. acs.orgtandfonline.com

Hansch Analysis : A classical QSAR approach, the Hansch analysis, was used to study CCR5 receptor binding affinity. This analysis highlighted the importance of lipophilicity (hydrophobicity) and the electronic properties of substituents on the phenyl ring for binding affinity. acs.org

3D-QSAR (CoMFA, RSA, MSA) : These methods provide a three-dimensional understanding of SAR.

CoMFA studies on β-phenethylamine analogues acting on the human trace amine-associated receptor 1 (hTAAR1) revealed that steric and electrostatic fields are key predictors of activity. chemsrc.com The model indicated that bulky groups at the nitrogen and the 4-position of the aryl ring decrease potency. chemsrc.com

Receptor Surface Analysis (RSA) models for CCR5 antagonists have shown the importance of hydrophobicity and charge distribution across the molecule. acs.org

Molecular Shape Analysis (MSA) models have indicated that factors like relative negative charge and molecular volume are significant for binding affinity. For instance, an increase in molecular volume was found to be conducive to activity for certain CCR5 antagonists. acs.org

These computational approaches allow researchers to build predictive models that can screen virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted potency and selectivity. tandfonline.comtandfonline.com

Design Principles for Novel Analogues with Enhanced Selectivity or Potency

The insights gained from SAR and QSAR studies provide clear principles for the rational design of novel this compound analogues with improved properties.

Enhancing Selectivity :

Receptor-Specific Modifications : Selectivity can be engineered by fine-tuning substituents to favor interaction with one receptor type over another. For example, β-hydroxylation tends to decrease CNS activity while favoring adrenergic receptors. wikipedia.org

Ionic Interactions : Utilizing ionic interactions between a ligand and a receptor is a powerful design tool. Designing ligands with charged groups can create specific, favorable interactions that enhance binding and selectivity. acs.orgnih.gov

Geometric and Steric Constraints : Introducing rigid linkers, such as a piperazine (B1678402) group, can restrict the conformational flexibility of a molecule. nih.gov This reduces the entropic penalty of binding and can lead to higher affinity and selectivity by locking the molecule into a bioactive conformation. nih.gov Similarly, controlling the distance and geometry between the functional groups of a molecule can direct its interaction with a target site, overriding other inherent tendencies. snnu.edu.cn

Improving Potency :

Optimizing Lipophilicity : Potency is often linked to the ability of a compound to reach its target. For CNS-acting drugs, increasing lipophilicity (e.g., by removing polar hydroxyl groups from the phenyl ring) can enhance blood-brain barrier penetration. ahajournals.org However, an optimal balance must be struck, as excessive lipophilicity can lead to other issues.

Blocking Metabolism : Introducing features that prevent metabolic breakdown, such as α-methylation to block MAO activity, can significantly increase a compound's duration of action and effective potency. ahajournals.orgwikipedia.org

Structure-Based Design : When the 3D structure of the target receptor is known, computational docking can be used to design molecules that fit perfectly into the binding site. This approach allows for the design of analogues with optimized hydrogen bonding, hydrophobic, and electrostatic interactions to maximize binding affinity.

By combining these principles, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with precisely tailored pharmacological profiles.

Analytical Methodologies for 2 Phenylpropylamine in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. For 2-phenylpropylamine, both gas and liquid chromatography, as well as capillary electrophoresis, are employed to achieve separation from other compounds and ensure accurate quantification.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. Due to the active nature of amines, which can cause peak tailing and adsorption to the column, specialized columns and techniques are often required. labrulez.com This typically involves using deactivated columns or derivatizing the amine to form a less polar, more volatile compound. umich.edunih.gov Common derivatizing agents include trifluoroacetylacetone (FAA) and pentafluoropentanoic acid (PFPA). umich.edunih.gov Detection is frequently accomplished using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). umich.edunih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of phenylalkylamines. nih.gov Reversed-phase chromatography on columns like octadecylsilane (B103800) (ODS, C18) is common. nih.govelsevierpure.com The mobile phase often consists of a mixture of organic solvents, such as methanol (B129727) and acetonitrile (B52724), with an aqueous buffer. nih.gov To improve peak shape and retention of the basic amine, an ion-pairing agent like sodium heptanesulfonate may be added to the mobile phase. nih.gov Detection is typically achieved using a UV detector, with wavelengths around 254 nm being effective. nih.govelsevierpure.com For more complex matrices or lower detection limits, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity. ebi.ac.uk

| Technique | Column Type | Mobile Phase / Carrier Gas | Derivatization Agent | Detector | Reference |

|---|---|---|---|---|---|

| GC | HP-5 (30 m x 0.32 mm) | Nitrogen | Trifluoroacetylacetone (FAA) | FID | nih.gov |

| GC-MS | J&W Ultra 2 GC column (12 m) | Helium | Pentafluoropentanoic acid (PFPA) / Acetic anhydride (B1165640) | MS | umich.edu |

| HPLC | Reversed-phase ODS | Methanol-acetonitrile-acetic acid-triethylamine with sodium heptanesulfonate | None | UV (254 nm) | nih.gov |

| UPLC-MS/MS | Not specified | Isocratic elution | None | MS/MS | ebi.ac.uk |

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to traditional chromatographic methods. It is particularly advantageous for its rapid analysis times and minimal sample consumption. nih.gov While specific applications for this compound are not extensively detailed in recent literature, the technique has been successfully applied to the analysis of structurally similar compounds, such as phenylpropanolamine. jfda-online.com In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. nih.gov Detection can be performed using UV-Vis spectrophotometry or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. springernature.com

Since this compound is a chiral compound, existing as (R)- and (S)-enantiomers, methods to separate and quantify these stereoisomers are essential. Chiral HPLC is the most common approach for determining enantiomeric excess (%ee) and purity. researchgate.net This is achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), have demonstrated high efficacy in resolving the enantiomers of chiral amines. researchgate.net

Alternatively, the amine can be derivatized with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. researchgate.netrsc.org Another advanced method involves reacting the amine with a chiral phosphazane reagent and analyzing the resulting diastereomers by ³¹P NMR spectroscopy, where distinct chemical shifts allow for direct integration and determination of the enantiomeric ratio. rsc.org

| Technique | Method Principle | Stationary Phase / Reagent | Detection Method | Reference |

|---|---|---|---|---|

| Chiral HPLC | Direct separation on CSP | Polysaccharide phenylcarbamates (e.g., Chiralpak IE) | UV, Fluorescence | researchgate.net |

| HPLC (Indirect) | Derivatization to form diastereomers | Acetic anhydride (forms amides for subsequent chiral HPLC) | UV | researchgate.net |

| NMR Spectroscopy | Derivatization with Chiral Derivatizing Agent (CDA) | Inorganic cyclodiphosph(III)azane CDA | ³¹P NMR | rsc.org |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods are based on the absorption of electromagnetic radiation by an analyte. These techniques are often simple, rapid, and cost-effective, making them suitable for certain quantitative applications.

Direct UV-Visible spectrophotometry can be used for the quantification of this compound, although its utility can be limited by spectral overlap from other components in the sample matrix. To overcome this, derivative spectrophotometry is employed. scholarsresearchlibrary.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. uw.edu.pl The resulting derivative spectrum can resolve overlapping peaks, allowing for the quantification of an analyte in a complex mixture without prior separation. ijpsonline.com

For instance, a second-derivative spectrophotometric method has been developed for the related compound phenylpropanolamine. jfda-online.comx-mol.com The method involves derivatization with 2-hydroxynaphthaldehyde, followed by measurement of the amplitude between a maximum and a minimum in the second-derivative spectrum (e.g., between 392 nm and 386 nm). jfda-online.comx-mol.com This approach enhances sensitivity and selectivity compared to zero-order spectrophotometry.

| Method | Principle | Key Parameters | Application Example (Phenylpropanolamine) | Reference |

|---|---|---|---|---|

| Derivative Spectrophotometry | Resolves overlapping spectra by calculating the derivative of the absorbance spectrum. | Zero-crossing technique; measurement of peak-to-trough amplitude. | Quantification after derivatization with 2-hydroxynaphthaldehyde; measurement between 386 nm and 392 nm. | jfda-online.comx-mol.com |

Fluorescence spectroscopy is an optical method known for its high sensitivity and selectivity. Primary amines like this compound are not naturally fluorescent, so they must be reacted with a fluorogenic reagent (derivatization) to produce a fluorescent product. mdpi.com This is a common strategy in HPLC methods where a fluorescence detector (FLD) is used for enhanced sensitivity. A typical procedure involves a pre-column reaction with a derivatizing agent such as dansyl chloride. mdpi.com

Recent research has also focused on the development of fluorescent sensors for amines. rsc.org These sensors can operate via mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on") upon interaction with the amine. rsc.orgnih.gov For example, conjugated porous polymers have been investigated as materials that can sense aromatic and aliphatic amines at very low concentrations. rsc.org While these sensor technologies are still emerging, they hold promise for rapid and sensitive detection of amine compounds.

Mass Spectrometry and Coupled Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) as LC-MS/MS, stands as a cornerstone for the sensitive and specific analysis of this compound in various research contexts. This technique offers robust capabilities for both qualitative identification and quantitative measurement, even in complex biological matrices.

Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for the analysis of phenethylamines, including this compound (also known as β-methylphenethylamine). These methods are valued for their high sensitivity, selectivity, and adaptability, making them powerful tools in forensic and clinical toxicology. purdue.edu The separation of this compound from its positional isomer, amphetamine, is a critical analytical challenge due to their structural similarity. Insufficient chromatographic separation can lead to misidentification, as both isomers can yield comparable collision-induced dissociation spectra. ionodedirect.com

The typical workflow involves a chromatographic separation on a suitable column, followed by ionization of the analyte, and subsequent mass analysis. Electrospray ionization (ESI) in the positive mode is commonly used for phenethylamines. purdue.edu The mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For instance, in a broad screening method for 74 phenethylamines, a phenyl-hexyl column was used with a gradient elution of formic acid in water and methanol. purdue.edu The precursor ion for this compound ([M+H]⁺) is m/z 136.1, which fragments into product ions that can be used for quantification and confirmation. hkbu.edu.hk

The table below summarizes typical parameters used in LC-MS/MS methods for the analysis of phenethylamine-type substances, which are applicable to this compound.

| Parameter | Description |

|---|---|

| Chromatography System | UPLC/UHPLC/LC |

| Column | Phenyl-Hexyl, Biphenyl, or C18 stationary phases |

| Mobile Phase A | Aqueous solution with additives like 0.1% formic acid and/or ammonium (B1175870) acetate |

| Mobile Phase B | Organic solvent such as methanol or acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion ([M+H]⁺) | m/z 136.1 |

| Typical Product Ions | m/z 119, 91 |

Electrochemical and Potentiometric Methods in this compound Determination

Electrochemical and potentiometric methods offer alternative analytical strategies for the determination of amines, including this compound. These techniques are based on measuring potential or current changes resulting from electrochemical reactions and are valued for their potential for miniaturization, cost-effectiveness, and rapid response. rsc.orgnih.gov

Potentiometric Methods: Potentiometric titration is a well-established technique for the analysis of basic compounds like primary amines. researchgate.netresearchgate.net The method involves titrating the amine, a weak base, with a standard solution of a strong acid, such as hydrochloric acid (HCl). researchgate.net The endpoint of the titration is determined by monitoring the potential change with a suitable electrode system, typically consisting of an indicator electrode (e.g., a glass electrode) and a reference electrode (e.g., a saturated calomel (B162337) electrode, SCE). aocs.orghach.com The potential exhibits a sharp change at the equivalence point, allowing for accurate quantification. Titrations can be performed in both aqueous and non-aqueous solvents to enhance solubility and reaction kinetics. researchgate.netresearchgate.net

Another potentiometric approach involves the use of ion-selective electrodes (ISEs). wikipedia.org ISEs designed for primary amines have been developed, often using a polymeric membrane (e.g., PVC) containing a specific ionophore, such as a calixarene (B151959) derivative, which selectively interacts with primary alkylammonium ions. hkbu.edu.hk These electrodes exhibit a Nernstian response, where the measured potential is proportional to the logarithm of the amine concentration over a specific range. hkbu.edu.hk

Electrochemical (Voltammetric) Methods: Voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), can be used for the determination of electroactive compounds. While this compound itself may not be readily electroactive at standard electrode potentials, derivatization can be employed. Alternatively, modified electrodes can be used to facilitate the electrochemical reaction. For instance, the determination of other phenethylamines like dopamine (B1211576) and epinephrine (B1671497) has been successfully achieved using chemically modified electrodes, which enhance sensitivity and selectivity. researchgate.netmdpi.com These methods rely on the oxidation of the target molecule at the electrode surface, generating a current that is proportional to its concentration. purdue.edu The principles used for these related compounds could potentially be adapted for the analysis of this compound.

The table below outlines the key components and principles of these electrochemical and potentiometric methods for amine determination.

| Method | Principle | Key Components | Measured Signal |

|---|---|---|---|

| Potentiometric Titration | Neutralization reaction between the basic amine and a strong acid titrant. | Indicator Electrode (e.g., Glass), Reference Electrode (e.g., SCE), Titrant (e.g., HCl). | Potential (mV) or pH change vs. Titrant Volume (mL). |

| Ion-Selective Electrode (ISE) | Selective binding of the protonated amine to an ionophore in a membrane, creating a potential difference. | Amine-selective membrane, Internal reference electrode, External reference electrode. | Potential (mV) vs. log[Amine Concentration]. |

| Voltammetry (e.g., DPV) | Oxidation or reduction of the analyte at a working electrode surface at a specific applied potential. | Working Electrode (often modified), Reference Electrode, Auxiliary Electrode. | Current (µA) vs. Potential (V). |

Methodological Considerations in Sample Preparation and Matrix Effects for Biological and Chemical Samples

The accurate analysis of this compound, especially in complex biological matrices like urine or blood, is critically dependent on effective sample preparation and the mitigation of matrix effects. mdpi.com Biological samples contain numerous endogenous substances (e.g., proteins, salts, phospholipids) that can interfere with the analysis, particularly in LC-MS/MS. semanticscholar.orgrsc.org

Sample Preparation Techniques: The primary goals of sample preparation are to isolate the analyte of interest from interfering components, reduce matrix effects, and concentrate the analyte to improve detection limits. mdpi.comrsc.org Several techniques are commonly used:

Dilute-and-Shoot: This is the simplest approach, involving the dilution of the liquid sample (e.g., urine) with a suitable solvent before direct injection into the analytical system. While fast and simple, it may offer insufficient cleanup and is susceptible to significant matrix effects. purdue.edumdpi.com

Protein Precipitation (PPT): For plasma or serum samples, an organic solvent (like acetonitrile) or an acid is added to precipitate and remove proteins. The supernatant containing the analyte is then analyzed. This method is straightforward but may not remove other interferences like phospholipids. mdpi.com

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). For this compound, a two-step LLE process is often effective for extraction from urine. ionodedirect.com LLE provides a cleaner extract compared to PPT. aocs.org

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent. SPE can offer high recovery and excellent sample cleanup. mdpi.comuni-regensburg.de

Supported Liquid Extraction (SLE): SLE is a variation of LLE where the aqueous sample is absorbed onto an inert solid support. A water-immiscible organic solvent is then passed through the support to extract the analyte, providing a clean extract with high analyte recovery. mdpi.com

Matrix Effects: Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting components from the sample matrix that alter the ionization efficiency of the analyte. semanticscholar.orgwikipedia.org This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantification. researchgate.netmdpi.com Phospholipids are common culprits for matrix effects in plasma samples. semanticscholar.org

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Employing more rigorous extraction methods like SPE or SLE to remove interfering components. semanticscholar.org

Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from matrix components. semanticscholar.org

Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled version of the analyte, is added to all samples and standards. Since the IS is chemically similar to the analyte, it experiences similar matrix effects, allowing for accurate correction during data processing. semanticscholar.org

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact. semanticscholar.org

The choice of sample preparation method is a balance between the required cleanliness of the extract, analysis time, and cost. For quantitative methods, addressing potential matrix effects through validation experiments is essential for ensuring robust and reliable results. semanticscholar.org

Toxicological Research and Safety Mechanisms of 2 Phenylpropylamine

Investigation of Cardiotoxicity and Neurotoxicity Mechanisms in Research Models

Understanding Adrenergic Overstimulation and Associated Cardiovascular Risks

2-Phenylpropylamine, also known as β-methylphenethylamine, and its related compounds, such as phenylpropanolamine (PPA), exert significant cardiovascular effects primarily through the stimulation of the adrenergic system. tandfonline.comnih.gov This stimulation can lead to a state of adrenergic overstimulation, characterized by a sudden and dramatic increase in the levels of catecholamines like adrenaline and noradrenaline. wikipedia.org Such a state poses life-threatening risks, including extreme tachycardia (rapid heart rate) and hypertension (high blood pressure). wikipedia.org

Research in rat models has demonstrated that PPA produces dose-related, life-threatening cardiovascular toxicity stemming from alpha-adrenergic overstimulation. tandfonline.comnih.gov This overstimulation can result in vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure. tandfonline.comnih.gov Studies have shown that sympathomimetic amines like PPA can induce diffuse myocardial necrosis (death of heart muscle tissue) in both animals and humans. tandfonline.com Animal evidence suggests that this cardiomyopathy may be mediated by alpha-adrenergic induced microvascular vasoconstriction. tandfonline.com

The cardiovascular effects of this compound and its analogues are a result of their interaction with adrenergic receptors. PPA, for instance, directly stimulates alpha-adrenergic receptors and indirectly stimulates both alpha- and beta-adrenergic receptors by triggering the release of stored norepinephrine (B1679862). tandfonline.com This sympathomimetic activity can lead to increased heart rate and blood pressure. In research models, the hypertensive effect of β-methylphenethylamine (BMPEA) was reversed by an α-adrenergic antagonist, further highlighting the role of the adrenergic system. researchgate.net

A summary of cardiovascular risks associated with adrenergic overstimulation from compounds related to this compound is presented in the table below.

| Risk | Mechanism | Supporting Evidence |